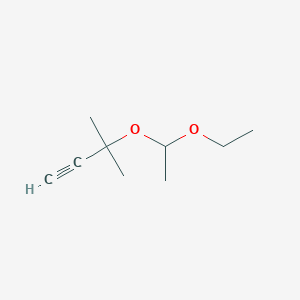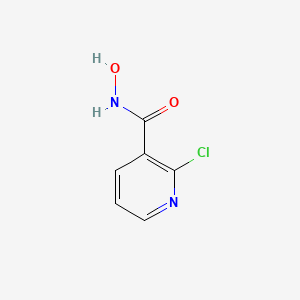
2-Oxo-2-(thiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(thiazol-4-yl)acetic acid is a compound that features a thiazole ring attached to a glyoxylic acid moiety Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule Glyoxylic acid, on the other hand, is a simple carboxylic acid with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with glyoxylic acid or its precursors. One common method is the condensation reaction between 4-thiazolylamine and glyoxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-(thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: this compound is converted to 2-(4-Thiazolyl)glycolic acid.
Reduction: The product is 2-(4-Thiazolyl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling. The glyoxylic acid moiety can also participate in redox reactions, affecting cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole-4-carboxylic acid: Similar structure but lacks the glyoxylic acid moiety.
2-(4-Thiazolyl)acetic acid: Similar structure but with an acetic acid moiety instead of glyoxylic acid.
Thiazole-2-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the thiazole ring.
Uniqueness
2-Oxo-2-(thiazol-4-yl)acetic acid is unique due to the presence of both the thiazole ring and the glyoxylic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H3NO3S |
|---|---|
Molekulargewicht |
157.15 g/mol |
IUPAC-Name |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H3NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2H,(H,8,9) |
InChI-Schlüssel |
ACMQDYGRLRKUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CS1)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8685580.png)



![4-Amino-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-B]indole-1-acetic acid methyl ester](/img/structure/B8685610.png)


![N,4-Diethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8685647.png)



![Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine,1,6-dihydro-1-methyl-](/img/structure/B8685660.png)

